molecular formula C11H21N3O B1420313 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine CAS No. 1094793-21-1

2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine

Cat. No. B1420313
M. Wt: 211.3 g/mol
InChI Key: RCTSZMYILANKLQ-UHFFFAOYSA-N
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Description

2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is a chemical compound with the CAS Number: 1094793-21-1 . It has a molecular weight of 211.31 . The compound is typically stored at room temperature and is available in liquid form . The IUPAC name for this compound is 2-[4-(cyclobutylcarbonyl)-1-piperazinyl]ethanamine .


Molecular Structure Analysis

The InChI code for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is 1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 211.31 .

Scientific Research Applications

Inhibitors of 15-Lipoxygenase

A study by Asghari et al. (2016) explored derivatives of 5,5'-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine), including 1-methylpiperazine and 1-ethylpiperazine, as potential inhibitors of 15-lipoxygenase (15-LO). These compounds showed significant inhibition, with IC50 values of 4.15 and 2.9 μM respectively, demonstrating their potential as 15-LO inhibitors (Asghari et al., 2016).

Poly(amido-amine)s as Endosomolytic Polymers

Ferruti et al. (2000) investigated poly(amido-amine)s (PAAs) containing two ter-amino groups and one carboxyl group per repeating unit for their endosomolytic properties. The study showed considerable variation in the basicity of the amino groups and the consistency of the carboxyl groups' acid strength. The PAAs with higher basicity values exhibited more cytotoxicity and pH-dependent hemolysis, highlighting their potential use in biological applications (Ferruti et al., 2000).

Antibacterial Activity of Benzyl Piperazine Derivatives

Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, which demonstrated notable antibacterial activity. This research provides insights into the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Organocatalysis in Asymmetric Synthesis

Kostenko et al. (2018) synthesized C2-symmetric chiral tertiary amines with squaramide fragments, which efficiently catalyzed asymmetric additions to nitroolefins and ortho-(tosylamino)chalcone with β-nitrostyrene. This research highlights the potential of these compounds in asymmetric synthesis, contributing to the field of organocatalysis (Kostenko et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTSZMYILANKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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